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Compound of Interest

Compound Name: AND-302

Cat. No.: B13438779 Get Quote

TH-302 (evofosfamide) is a hypoxia-activated prodrug designed to release a DNA-alkylating

agent, bromo-isophosphoramide mustard (Br-IPM), in the low-oxygen (hypoxic) conditions

characteristic of solid tumors.[1][2] This targeted activation is intended to increase the

therapeutic index by concentrating the cytotoxic effect within the tumor microenvironment while

sparing well-oxygenated normal tissues.

Mechanism of Action
TH-302's mechanism is contingent on the hypoxic state of tumor cells. Under low-oxygen

conditions, the 2-nitroimidazole component of TH-302 undergoes a one-electron reduction by

cellular reductases. In the absence of oxygen to reverse this process, the reduced intermediate

fragments, releasing the active DNA cross-linking agent Br-IPM.[3][4] Br-IPM then causes DNA

damage, leading to cell cycle arrest and apoptosis.[3][5]
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Mechanism of TH-302 activation in hypoxic conditions.

Data Presentation
Preclinical Efficacy of TH-302 in Combination with
Chemotherapy
The following table summarizes the tumor growth inhibition (TGI) of TH-302 as a monotherapy

and in combination with standard chemotherapeutic agents in preclinical xenograft models.

Cancer Model
TH-302
Monotherapy
(TGI %)

Combination
Agent

Combination
Agent
Monotherapy
(TGI %)

TH-302 +
Combination
Agent (TGI %)

H460 NSCLC 74% Docetaxel 42%
88% (TH-302

given 4h prior)[1]

H460 NSCLC 74% Pemetrexed 38% Not Specified

H460 NSCLC 74% Cisplatin 61% Not Specified

H460 NSCLC 74% Irinotecan 82% Not Specified

HT1080

Fibrosarcoma

20% (50mg/kg) /

75% (100mg/kg)
Doxorubicin Not Specified 106%[1]

Calu-6 NSCLC Not Specified Doxorubicin 32% 64%[1]

Phase II Clinical Trial of TH-302 + Doxorubicin in Advanced Soft
Tissue Sarcoma (STS)
This study evaluated the efficacy of TH-302 in combination with doxorubicin in 91 patients with

advanced STS.[6]
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Efficacy Endpoint Result 95% Confidence Interval

6-month Progression-Free

Survival (PFS) Rate
58% 46% to 68%

Median PFS 6.5 months 5.8 to 7.7 months

Median Overall Survival (OS) 21.5 months 16.0 to 26.2 months

Overall Response Rate (ORR) 36% (2% CR, 34% PR) Not Specified

Experimental Protocols
Preclinical Xenograft Studies[1]

Animal Models: Human tumor xenograft models were established in mice, including H460

NSCLC, PC3 prostate cancer, and HT1080 fibrosarcoma.

Drug Administration: TH-302 was administered intraperitoneally. Dosing regimens and

schedules were varied to determine optimal efficacy and toxicity. For combination studies,

the sequence and timing of TH-302 administration relative to other chemotherapeutic agents

(cisplatin, docetaxel, gemcitabine, or doxorubicin) were investigated.

Efficacy Evaluation: Tumor volumes were measured regularly, and endpoints such as Tumor

Growth Inhibition (TGI) and Tumor Growth Delay (TGD) were calculated.

Phase II STS Clinical Trial (NCT01440088)[6]
Patient Population: Patients with first-line advanced soft tissue sarcoma.

Treatment Regimen:

Induction (up to 6 cycles): TH-302 (300 mg/m²) administered intravenously on days 1 and

8, with doxorubicin (75 mg/m²) on day 1 of each 21-day cycle.

Maintenance: Patients with stable or responding disease could receive TH-302

monotherapy.

Primary Endpoint: Progression-free survival (PFS) rate at 6 months.
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Secondary Endpoints: Overall response rate (ORR), overall survival (OS), safety, and

tolerability.

Part 2: EV-302 / KEYNOTE-A39 Clinical Trial Results
and Comparisons
The EV-302 trial (also known as KEYNOTE-A39) is a phase 3 study that has established a new

standard of care for previously untreated locally advanced or metastatic urothelial carcinoma.

[2][3] The trial compared the efficacy and safety of a combination of enfortumab vedotin and

pembrolizumab against standard platinum-based chemotherapy.

Mechanism of Action: Enfortumab Vedotin +
Pembrolizumab
This combination therapy leverages two distinct mechanisms of action that may be synergistic.

Enfortumab Vedotin (EV): An antibody-drug conjugate (ADC) that targets Nectin-4, a protein

highly expressed on urothelial cancer cells.[7][8] Upon binding to Nectin-4, EV is

internalized, and its payload, monomethyl auristatin E (MMAE), is released, which disrupts

microtubules, leading to cell cycle arrest and apoptosis.[5][8] This process can also induce

immunogenic cell death, potentially enhancing the anti-tumor immune response.[9]

Pembrolizumab: An immune checkpoint inhibitor that blocks the interaction between PD-1 on

T-cells and PD-L1 on tumor cells.[5] This blockade prevents T-cell inactivation, thereby

restoring the immune system's ability to recognize and attack cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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